2-(5-Bromopyridin-3-YL)acetonitrile

Description

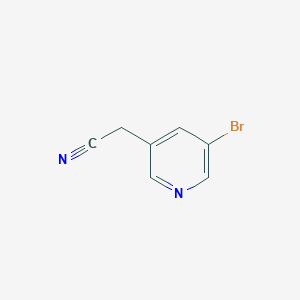

2-(5-Bromopyridin-3-YL)acetonitrile is a pyridine-derived compound featuring a bromine substituent at the 5-position of the pyridin-3-yl ring and an electron-withdrawing acetonitrile group at the 2-position. This compound is widely utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromine and nitrile functional groups . Its molecular formula is C₇H₅BrN₂, with a molar mass of 197.03 g/mol.

Properties

IUPAC Name |

2-(5-bromopyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSJXAQHUJFHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566849 | |

| Record name | (5-Bromopyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-08-2 | |

| Record name | (5-Bromopyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromopyridin-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-YL)acetonitrile typically involves the reaction of 5-bromopyridine with acetonitrile. The process begins with the bromination of pyridine to form 5-bromopyridine. This intermediate is then reacted with acetonitrile in the presence of a base, such as sodium hydroxide, under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-YL)acetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine derivatives with different functional groups, and complex organic molecules used in various applications .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₅BrN₂

- Molecular Weight : 197.03 g/mol

- IUPAC Name : 2-(5-bromopyridin-3-yl)acetonitrile

- Canonical SMILES : C1=CC(=NC=C1Br)CC#N

The compound features a bromine atom at the 5-position of the pyridine ring, which is linked to an acetonitrile group, contributing to its reactivity and biological potential.

Antifibrotic Activity

Recent studies have highlighted the antifibrotic properties of derivatives synthesized from this compound. In comparative analyses, several synthesized compounds exhibited superior efficacy compared to established antifibrotic agents like Pirfenidone. This suggests that modifications of the parent compound could lead to more effective treatments for fibrosis-related conditions.

Antichlamydial Activity

While this compound itself has not been directly tested for antichlamydial effects, structural analogs have shown significant promise against Chlamydia infections. This indicates potential applications in treating infectious diseases.

Antibacterial Properties

Research into related compounds, particularly N-alkyl-N-(pyridin-2-yl)hydroxylamines, has demonstrated antibacterial activity against Micrococcus luteus and Staphylococcus aureus. This suggests that derivatives of this compound may also possess similar antibacterial properties.

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis. It is commonly used in nucleophilic substitution reactions and the formation of esters, contributing to the development of novel heterocyclic compounds with diverse biological activities.

Study on Antifibrotic Derivatives

A study conducted on fourteen synthesized derivatives derived from this compound demonstrated their efficacy in inhibiting fibrosis compared to traditional agents. These findings suggest that further exploration into the modifications of this compound could yield new therapeutic options for fibrosis treatment.

Investigation into Antichlamydial Effects

Another study evaluated various pyridine derivatives, noting that some exhibited significant antichlamydial effects. Although not directly tested, the structural similarities with this compound suggest that it may also hold potential in combating Chlamydia infections.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-YL)acetonitrile involves its interaction with various molecular targets and pathways. The bromine atom in the pyridine ring enhances its reactivity, allowing it to participate in different chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions, facilitating catalytic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are structurally related to 2-(5-Bromopyridin-3-YL)acetonitrile, differing in substituent positions, functional groups, or aromatic systems. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Substituent Positions |

|---|---|---|---|---|

| This compound | C₇H₅BrN₂ | 197.03 | Br (pyridine), CN (acetonitrile) | Br at 5-, CN at 2- (pyridin-3-yl) |

| (5-Bromo-3-nitro-pyridin-2-YL)-acetonitrile | C₇H₄BrN₃O₂ | 242.03 | Br, NO₂ (pyridine), CN | Br at 5-, NO₂ at 3- (pyridin-2-yl) |

| 2-(5-Bromo-2-methoxyphenoxy)acetonitrile | C₁₀H₉BrNO₃ | 271.09 | Br, OMe (benzene), CN | Br at 5-, OMe at 2- (phenoxy) |

Electronic and Reactivity Differences

(a) This compound vs. (5-Bromo-3-nitro-pyridin-2-YL)-acetonitrile

- Electronic Effects : The nitro group in the latter compound introduces additional electron-withdrawing effects, making the pyridine ring more electron-deficient compared to the bromine-only analog. This enhances reactivity in nucleophilic aromatic substitution (NAS) or reduction reactions .

(b) This compound vs. 2-(5-Bromo-2-methoxyphenoxy)acetonitrile

- Aromatic System: The methoxyphenoxy derivative contains a benzene ring, which is less electron-deficient than pyridine. The methoxy group (electron-donating) activates the ring toward electrophilic substitution, contrasting with the pyridine’s inherent electron deficiency .

- Applications: The phenoxy compound may exhibit higher solubility in non-polar solvents due to the methoxy group, whereas the pyridine-based analogs are more suited for polar reaction media .

Research Findings and Trends

- DFT Studies: Computational analyses (similar to ) predict that non-planar molecular geometries in such compounds influence charge distribution. For example, HOMO density in this compound localizes on the pyridine ring, while LUMO resides near the nitrile group, guiding site-specific reactivity .

- Thermodynamic Stability: Bromine and nitro groups increase melting points and reduce volatility compared to non-halogenated analogs, as observed in differential scanning calorimetry (DSC) studies .

Biological Activity

2-(5-Bromopyridin-3-YL)acetonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈BrN₃. The compound features a pyridine ring substituted with a bromine atom and an acetonitrile group, which are critical for its biological activities. The presence of these functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer pathways, suggesting its potential as an anticancer agent. For instance, it may act as a kinase inhibitor, which is crucial in regulating cell proliferation and survival.

- Binding Affinity : The bromine atom and the nitrile group enhance binding interactions with target proteins, facilitating more effective inhibition of enzymatic activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example:

- Cell Line Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The IC50 values indicate significant potency, with some derivatives showing lower values than established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| HEPG2 | 0.67 | Lower than doxorubicin |

| MCF7 | 0.80 | Comparable to standard treatments |

| SW1116 | 0.87 | Effective against resistant strains |

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies reveal that the compound can form hydrogen bonds and van der Waals interactions with active site residues, enhancing its inhibitory effects on enzyme activity .

Case Studies

- Inhibition of Kinases : A study focused on the inhibition of tyrosine kinases demonstrated that this compound effectively inhibited kinase activity in vitro, showcasing its potential as a therapeutic agent for diseases driven by aberrant kinase signaling .

- Cytotoxicity Assessment : A comprehensive cytotoxicity assessment revealed that this compound not only inhibits cancer cell proliferation but also exhibits selective toxicity towards cancer cells compared to normal cell lines, indicating a favorable therapeutic window .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Bromopyridin-3-yl)acetonitrile?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a continuous-flow process starting from 5-bromonicotinamide derivatives has been reported. Key steps include the use of DMSO as a solvent, controlled addition of reagents (e.g., 4a, 1.15 equiv), and purification via column chromatography. Yields around 52% are achievable under optimized conditions, with LC-MS (retention time: 0.71 min; [M+H]⁺: 327.01) used for validation .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is essential for purity assessment and molecular ion confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features, such as the acetonitrile group and bromopyridine substitution pattern. X-ray crystallography (using SHELXTL or APEX2 for data collection) provides absolute stereochemical confirmation, though this requires high-quality single crystals .

Q. How should researchers handle safety and stability concerns during synthesis?

- Methodological Answer : While direct safety data for this compound are limited, analogous bromopyridine-acetonitrile derivatives require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and inert-atmosphere storage. Monitor for decomposition via periodic LC-MS analysis, especially under prolonged light or heat exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield beyond 52%?

- Methodological Answer : Systematic variation of parameters such as temperature (20–80°C), solvent polarity (e.g., DMF vs. DMSO), and catalyst loading (e.g., Pd-based catalysts for cross-coupling) can improve yields. Design-of-experiment (DoE) approaches or microfluidic continuous-flow systems may reduce side reactions. Real-time monitoring via in-situ IR or Raman spectroscopy aids in identifying kinetic bottlenecks .

Q. What strategies resolve structural ambiguities in crystallographic studies of bromopyridine derivatives?

- Methodological Answer : For challenging cases (e.g., twinning or low-resolution data), use SHELXL’s twin refinement tools or the OLEX2 interface. High-resolution data (≤ 0.8 Å) collected at synchrotron facilities improve electron density maps. Complement crystallography with DFT-based geometry optimization (e.g., Gaussian or ORCA) to validate bond angles/ distances .

Q. How do computational models predict reactivity in cross-coupling reactions involving this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model transition states for Suzuki-Miyaura or Ullmann couplings. Focus on the bromine’s electrophilicity and the nitrile group’s electronic effects. Molecular dynamics (MD) simulations in explicit solvent (e.g., acetonitrile) assess steric hindrance during ligand exchange .

Q. How to analyze contradictory data in synthetic yields or reactivity across studies?

- Methodological Answer : Contradictions often arise from subtle differences in reagent quality, moisture levels, or catalytic systems. Reproduce experiments with strict anhydrous conditions (e.g., Schlenk line) and standardized reagents. Use control reactions to isolate variables (e.g., ligand effects in palladium catalysis). Statistical tools like Grubbs’ test identify outliers in reported yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.